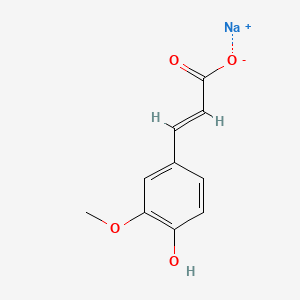
フェルラ酸ナトリウム
概要
説明
フェルラ酸ナトリウムは、フェルラ酸のナトリウム塩であり、植物の細胞壁に一般的に見られる化合物です。その抗酸化作用で知られており、伝統的な中国医学では心血管および脳血管疾患の治療に使用されています。 フェルラ酸ナトリウムは、血栓症の予防にも使用されますが、これらの効果に関する質の高い臨床的証拠は限られています .
科学的研究の応用
フェルラ酸ナトリウムは、科学研究において幅広い応用範囲を持っています。
化学: さまざまなフェルラ酸誘導体の合成の前駆体として使用されます。
生物学: フェルラ酸ナトリウムは、その抗酸化作用と抗炎症作用について研究されています。
医学: 心血管および脳血管疾患に対する潜在的な治療効果、および血栓症予防における役割について調査されています。
作用機序
フェルラ酸ナトリウムは、いくつかのメカニズムを通じてその効果を発揮します。
抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。
抗炎症作用: フェルラ酸ナトリウムは、プロ炎症性サイトカインの産生を阻害し、核因子-κB経路などのシグナル伝達経路を調節します。
6. 類似化合物の比較
フェルラ酸ナトリウムは、多くの場合、次のような他のフェノール酸と比較されます。
カフェイン酸: 両方の化合物は抗酸化作用を持っていますが、フェルラ酸ナトリウムの方が生物学的利用能と安定性に優れています。
シリンギ酸: 構造は似ていますが、フェルラ酸ナトリウムの方が幅広い生物活性を持っています。
類似化合物:
- カフェイン酸
- シリンギ酸
- クロロゲン酸
フェルラ酸ナトリウムは、抗酸化作用、抗炎症作用、心血管保護作用を組み合わせた独特の効果を持つため、研究と治療の両方の用途において貴重な化合物となっています。
生化学分析
Biochemical Properties
Sodium ferulate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, sodium ferulate inhibits the activity of cyclooxygenase and thromboxane A2 synthase, which are crucial in the inflammatory response . Additionally, sodium ferulate interacts with low-density lipoproteins (LDLs), preventing their oxidation and thereby reducing the risk of atherosclerosis . The compound also affects the activity of liver mevalonate-5-pyrophosphate dehydrogenase, leading to a decrease in serum lipid levels .
Cellular Effects
Sodium ferulate exerts various effects on different cell types and cellular processes. It has been shown to inhibit the production of inflammatory mediators and reduce platelet aggregation . In neuronal cells, sodium ferulate has neuroprotective effects by suppressing the interleukin-1β-induced c-Jun N-terminal kinase signaling pathway and upregulating the MEK/ERK1/2 and Akt/p70S6K survival pathways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, sodium ferulate exerts its effects through several mechanisms. It binds to and inhibits cyclooxygenase and thromboxane A2 synthase, reducing the production of pro-inflammatory mediators . Sodium ferulate also induces mitochondrial apoptosis by generating reactive oxygen species and interfering with the cell cycle of cancer cells . Furthermore, it modulates gene expression by increasing the expression of tumor protein 53 and decreasing the expression of cyclin-dependent kinases, leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium ferulate change over time. The compound is stable and water-soluble, making it suitable for various experimental conditions . Long-term administration of sodium ferulate has shown to prevent age-related increases in inflammatory markers and improve cell survival signaling pathways in aged rats
Dosage Effects in Animal Models
The effects of sodium ferulate vary with different dosages in animal models. In studies on colitis, sodium ferulate demonstrated significant ameliorative effects at doses of 200, 400, and 800 mg/kg . Higher doses of sodium ferulate have been associated with enhanced anti-inflammatory and antioxidant activities, while excessive doses may lead to adverse effects . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits.
Metabolic Pathways
Sodium ferulate is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, influencing the metabolism of other drugs . Sodium ferulate also affects the activity of enzymes involved in lipid metabolism, such as liver mevalonate-5-pyrophosphate dehydrogenase, leading to reduced serum lipid levels . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, sodium ferulate is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . Sodium ferulate’s distribution is influenced by its water solubility and stability, allowing it to accumulate in specific tissues and exert its therapeutic effects .
Subcellular Localization
Sodium ferulate’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Sodium ferulate’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its therapeutic potential.
準備方法
合成経路と反応条件: フェルラ酸ナトリウムは、フェルラ酸のエステル化に続いて水酸化ナトリウムで中和することにより合成できます。 この反応は通常、フェルラ酸をメタノールやエタノールなどのアルコール溶媒に溶解し、次に水酸化ナトリウムを加えてナトリウム塩を形成することによって行われます .
工業生産方法: 工業的には、フェルラ酸ナトリウムは、当帰の根や川芎などの植物源からフェルラ酸を抽出することによって生成されることが多いです。 抽出されたフェルラ酸は、その後、エステル化と中和の過程を経てフェルラ酸ナトリウムになります .
化学反応の分析
反応の種類: フェルラ酸ナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: フェルラ酸ナトリウムは、酸化されてキノンやその他の酸化生成物を生成することができます。
還元: フェルラ酸ナトリウムは、還元されてジヒドロフェルラ酸を生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: キノンやその他の酸化誘導体。
還元: ジヒドロフェルラ酸。
置換: さまざまな置換フェルラ酸誘導体.
類似化合物との比較
- Caffeic Acid
- Syringic Acid
- Chlorogenic Acid
Sodium ferulate stands out due to its unique combination of antioxidant, anti-inflammatory, and cardiovascular protective effects, making it a valuable compound in both research and therapeutic applications.
特性
IUPAC Name |
sodium;3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNHPAQAVBEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894080 | |
| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24276-84-4 | |
| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


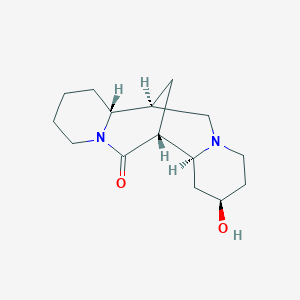
![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)
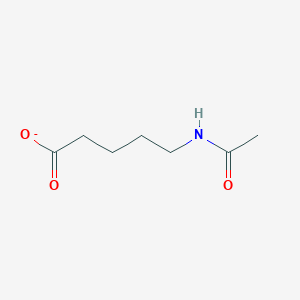
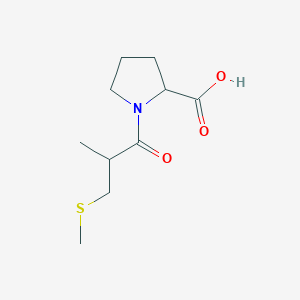

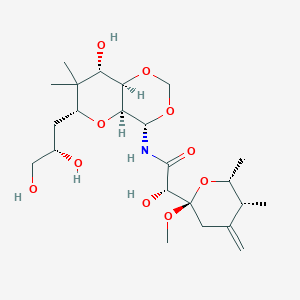
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)
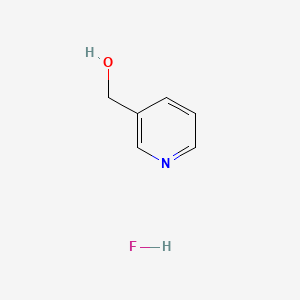
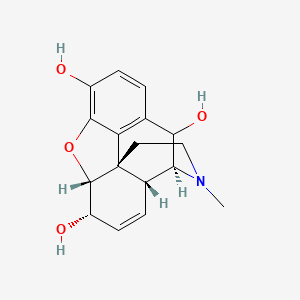
![2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide](/img/structure/B1259985.png)
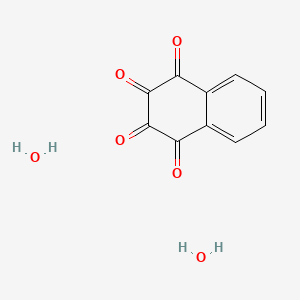
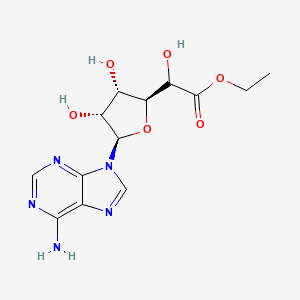
![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)
![[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate](/img/structure/B1259991.png)
